molecular formula C13H12ClN B3372366 4-(3-Chlorophenyl)-2-methylaniline CAS No. 893639-39-9

4-(3-Chlorophenyl)-2-methylaniline

Cat. No. B3372366
CAS RN: 893639-39-9
M. Wt: 217.69 g/mol
InChI Key: KWZLGXBMZDGQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chlorophenyl)-2-methylaniline (4-CMA) is a type of aniline compound that has been extensively studied in research laboratories due to its unique properties and potential applications. This compound is a white, crystalline solid with a melting point of around 119°C, and a boiling point of around 250°C. 4-CMA is highly soluble in water, and is also soluble in many organic solvents. It is an important intermediate in the synthesis of a variety of chemical compounds and pharmaceuticals, and has been used as an antifungal, antimicrobial, and anti-inflammatory agent.

Scientific Research Applications

Organic Synthesis

“4-(3-Chlorophenyl)-2-methylaniline” can be used as an important intermediate in organic synthesis . It can be used to synthesize a variety of complex organic molecules, contributing to the development of new compounds with potential applications in various fields.

Pharmaceutical Research

This compound can be used in the synthesis of biologically active compounds. For instance, it can be used in the synthesis of novel compounds like “2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” which has been obtained in good yield via a three-step protocol . Such compounds can have potential applications in the pharmaceutical industry.

Agrochemical Research

“4-(3-Chlorophenyl)-2-methylaniline” can also be used in the agrochemical field . It can be used in the synthesis of various agrochemicals, contributing to the development of new pesticides, herbicides, and other agricultural chemicals.

Dyestuff Field

This compound can be used as an intermediate in the dyestuff field . It can contribute to the synthesis of various dyes and pigments used in industries such as textiles, plastics, and printing.

Antimicrobial Research

The compound can be used in the synthesis of derivatives with antimicrobial properties. For example, it can be used in the synthesis of novel Mannich derivatives with promising antibacterial activity .

Neurotoxicity Research

“4-(3-Chlorophenyl)-2-methylaniline” can be used in neurotoxicity research. It can be used in the synthesis of compounds like “4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide” which has been studied for its effects on the acetylcholinesterase activity and malondialdehyde level in the brain of alevins .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are known to interact with various targets, including Leishmania aethiopica clinical isolate and Plasmodium berghei .

Mode of Action

Related compounds, such as cyclopentane anneled tetrahydroquinolines, have been studied for their antioxidant action . They are known to interact with their targets, leading to changes in the oxidative state of the system .

Biochemical Pathways

Related compounds have been associated with the inhibition of radical chain oxidation of organic compounds . This suggests that 4-(3-Chlorophenyl)-2-methylaniline might influence similar biochemical pathways, leading to downstream effects on cellular oxidative stress.

Pharmacokinetics

A related compound, a hepdirect prodrug of a novel phosphonate-containing thyroid hormone receptor agonist, has been studied for its pharmacokinetics . It was found to have a hepatic first-pass effect, indicating extensive metabolism in the liver before reaching systemic circulation . This could potentially impact the bioavailability of 4-(3-Chlorophenyl)-2-methylaniline.

Result of Action

Related compounds have been reported to exhibit antioxidant action, suggesting that 4-(3-chlorophenyl)-2-methylaniline might also exert similar effects . This could potentially lead to the neutralization of free radicals and reactive oxygen species, thereby mitigating oxidative stress at the cellular level .

properties

IUPAC Name

4-(3-chlorophenyl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZLGXBMZDGQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-2-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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